REACTION_CXSMILES
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[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[CH:17][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]
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Name
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|
Quantity
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70 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1)F)F
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Name
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|
Quantity
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90 mL
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Type
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solvent
|
Smiles
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O
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Name
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|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for three hours under vigorous stirring
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted three times with 150 cc of methylene chloride
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Type
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WASH
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Details
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the extract was washed with a saturated sodium chloride aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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recrystallized from methylene chloride/n-hexane
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Name
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|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)CC(=O)OCC)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |